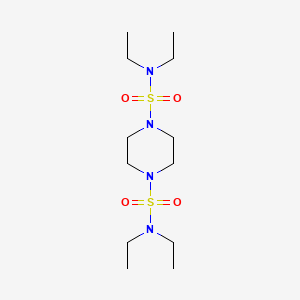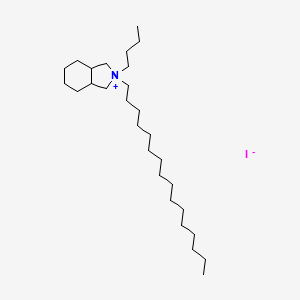![molecular formula C14H31N3O B14022463 n,n-Bis[2-(diethylamino)ethyl]acetamide CAS No. 5441-23-6](/img/structure/B14022463.png)
n,n-Bis[2-(diethylamino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Bis[2-(diethylamino)ethyl]acetamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes two diethylaminoethyl groups attached to an acetamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Bis[2-(diethylamino)ethyl]acetamide typically involves the reaction of diethylamine with ethylene oxide to form diethylaminoethanol. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
n,n-Bis[2-(diethylamino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Wissenschaftliche Forschungsanwendungen
n,n-Bis[2-(diethylamino)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of n,n-Bis[2-(diethylamino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n,n-Dimethylacetamide: Similar in structure but with different substituents.
n,n-Diethylacetamide: Another related compound with distinct properties.
n,n-Bis[2-(dimethylamino)ethyl]acetamide: A closely related compound with dimethylamino groups instead of diethylamino groups.
Uniqueness
n,n-Bis[2-(diethylamino)ethyl]acetamide stands out due to its specific diethylaminoethyl groups, which confer unique chemical and biological properties. These groups enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
5441-23-6 |
|---|---|
Molekularformel |
C14H31N3O |
Molekulargewicht |
257.42 g/mol |
IUPAC-Name |
N,N-bis[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H31N3O/c1-6-15(7-2)10-12-17(14(5)18)13-11-16(8-3)9-4/h6-13H2,1-5H3 |
InChI-Schlüssel |
MKBJLFDFSVJMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(CCN(CC)CC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)

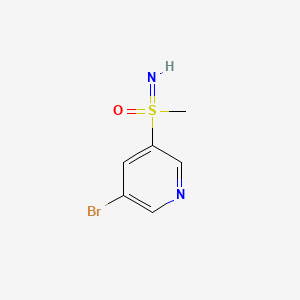

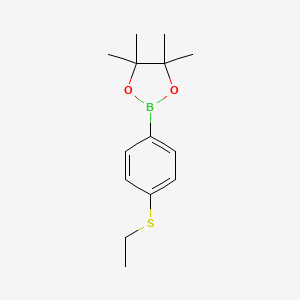

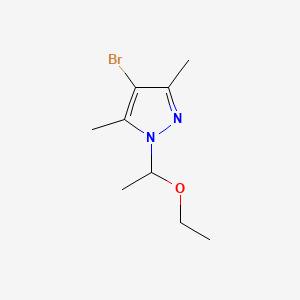
![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
